(E)-2,4-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
2,4-Dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This particular compound is characterized by the presence of dichloro, nitro, and benzothiazole functional groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, including the chlorination of precursor compounds and the formation of the benzothiazole ring. One common method involves the reaction of 2,4-dichloro-3-methylphenol with hydrochloric acid and chlorine gas to produce 2,4-dichloro-3-methyl-6-nitrophenol . This intermediate is then subjected to further reactions to form the final benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
2,4-Dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its potential anticancer properties are being explored in the development of new cancer therapies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2,4-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The nitro and benzothiazole groups play a crucial role in its biological activity by interacting with enzymes and proteins involved in cellular processes. These interactions can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3-methyl-6-nitrophenol: A precursor in the synthesis of the target compound.
2,4-Dichloro-6-methyl-3-nitropyridine: Another compound with similar functional groups and biological activities.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
What sets (E)-2,4-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3S/c1-19-12-5-3-9(20(22)23)7-13(12)24-15(19)18-14(21)10-4-2-8(16)6-11(10)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBNVOICCSCTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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